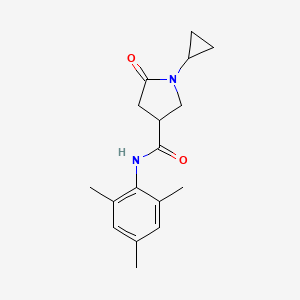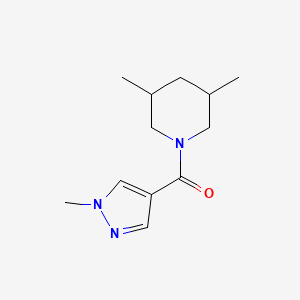
1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAP is a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, stress, and addiction.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide has been used extensively in scientific research to study the kappa opioid receptor and its role in pain, stress, and addiction. 1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide has been shown to have a high affinity and selectivity for the kappa opioid receptor, making it an ideal tool for studying the receptor's function. 1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide has been used in a variety of in vitro and in vivo studies to investigate the effects of kappa opioid receptor activation and inhibition.
Wirkmechanismus
1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, stress, and addiction. 1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide binds to the receptor and prevents the activation of downstream signaling pathways, resulting in a reduction in the receptor's activity. This mechanism of action has been extensively studied and has led to a better understanding of the kappa opioid receptor and its role in pain, stress, and addiction.
Biochemical and Physiological Effects
1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of pain, the reduction of stress, and the modulation of addiction-related behaviors. 1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. 1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide has also been shown to reduce stress-induced behaviors in animal models of anxiety and depression. In addition, 1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide has several advantages for use in lab experiments, including its high affinity and selectivity for the kappa opioid receptor, its ability to inhibit receptor activity, and its availability for purchase from commercial suppliers. However, there are also some limitations to the use of 1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide in lab experiments, including its relatively high cost, its limited solubility in aqueous solutions, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide, including the development of new synthesis methods for the compound, the investigation of its potential therapeutic applications in pain, stress, and addiction, and the exploration of its interactions with other receptors and signaling pathways. In addition, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of 1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide and to identify potential off-target effects of the compound.
Conclusion
In conclusion, 1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. 1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide is a selective antagonist of the kappa opioid receptor and has been used in a variety of in vitro and in vivo studies to investigate the receptor's function. 1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide has several advantages for use in lab experiments, but also has some limitations. Future research on 1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide will likely focus on the development of new synthesis methods, the investigation of its therapeutic applications, and the elucidation of its mechanisms of action.
Synthesemethoden
1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods for synthesizing 1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide is solid-phase synthesis, which involves the use of a resin-bound peptide to build the peptide sequence. The resin-bound peptide is then cleaved from the resin and purified to obtain the final product.
Eigenschaften
IUPAC Name |
1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-10-6-11(2)16(12(3)7-10)18-17(21)13-8-15(20)19(9-13)14-4-5-14/h6-7,13-14H,4-5,8-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDGKJNKLILFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CC(=O)N(C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513943.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7513953.png)



![Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)

![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)
